2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide
Description
2-[4-(Propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule characterized by a central acetamide bridge linking a 1,3-thiazol-2-yl group and a 4-(propane-2-sulfonyl)phenyl moiety.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10(2)21(18,19)12-5-3-11(4-6-12)9-13(17)16-14-15-7-8-20-14/h3-8,10H,9H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXMGHXVOMTEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the phenyl sulfone derivative. This can be achieved by reacting propane-2-sulfonyl chloride with phenol under basic conditions. The resulting phenyl sulfone is then coupled with thiazole-2-carboxylic acid chloride to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfone group can be further oxidized under specific conditions.
Reduction: : The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: : Sulfonic acid derivatives.
Reduction: : Thiazolidine derivatives.
Substitution: : Acylated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfone group makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its thiazole ring is structurally similar to many biologically active molecules.
Medicine
In medicine, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide exerts its effects involves binding to specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfone group enhances the compound's stability and binding affinity.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The propane-2-sulfonyl group distinguishes the target compound from analogs with halogenated or alkylated phenyl rings. Key comparisons include:
Key Insight : The propane-2-sulfonyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to halogenated analogs, while the sulfamoyl group in pritelivir suggests divergent biological targeting .
Modifications on the Thiazole Ring
Substituents on the thiazole ring influence electronic properties and steric effects:
Acetamide Bridge Modifications
Variations in the acetamide linker impact flexibility and electronic properties:
Key Insight : The absence of heterocyclic substitutions on the acetamide bridge in the target compound may simplify synthesis while limiting π-π stacking interactions observed in analogs with fused rings .
Physicochemical and Structural Properties
Comparative data on melting points, solubility, and crystallinity:
Key Insight : The propane-2-sulfonyl group in the target compound likely improves aqueous solubility compared to dichlorophenyl analogs, though experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
